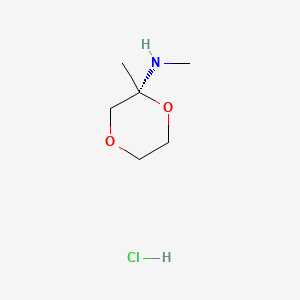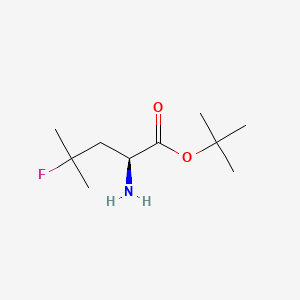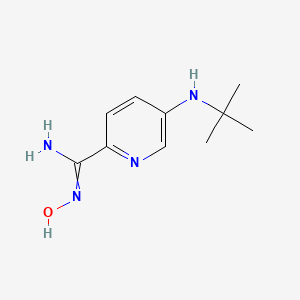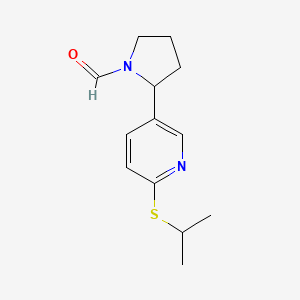
Pyrimidine-4,5,6-triamine;sulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5,6-Triaminopyrimidine sulfate is a chemical compound with the molecular formula C4H9N5O4S and a molecular weight of 223.21 g/mol . It is characterized by the presence of three amino groups attached to a pyrimidine ring, along with a sulfate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5,6-Triaminopyrimidine sulfate can be synthesized through several methods. One common approach involves the formylation of 4,5,6-triaminopyrimidine with C13 labeled formic acid, which is then used in the preparation of adenine labeled with C13 . Another method involves the reaction of 5-nitroso-2,4,6-triaminopyrimidine with zinc dust and a suitable acid, followed by a series of pH adjustments and precipitation steps to obtain the final product .
Industrial Production Methods: Industrial production of 4,5,6-Triaminopyrimidine sulfate typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired outcome .
Analyse Chemischer Reaktionen
Types of Reactions: 4,5,6-Triaminopyrimidine sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of amino groups and the pyrimidine ring structure .
Common Reagents and Conditions: Common reagents used in the reactions of 4,5,6-Triaminopyrimidine sulfate include formic acid, zinc dust, and sulfuric acid. The reaction conditions typically involve controlled temperatures ranging from 20°C to 65°C and specific pH adjustments to facilitate the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of 4,5,6-Triaminopyrimidine sulfate include 4,5,6-triaminopyrimidine sulfite and adenine labeled with C13. These products are of significant interest in various scientific research applications .
Wissenschaftliche Forschungsanwendungen
4,5,6-Triaminopyrimidine sulfate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in synthetic reactions to prepare other compounds. In biology, it is utilized in the study of nucleic acid synthesis and metabolism.
Wirkmechanismus
The mechanism of action of 4,5,6-Triaminopyrimidine sulfate involves its interaction with molecular targets and pathways in biological systems. The compound can undergo protonation at specific sites on the pyrimidine ring, leading to the formation of stable cationic σ-complexes. These interactions play a crucial role in its biological activity and potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C4H7N5O4S-2 |
|---|---|
Molekulargewicht |
221.20 g/mol |
IUPAC-Name |
pyrimidine-4,5,6-triamine;sulfate |
InChI |
InChI=1S/C4H7N5.H2O4S/c5-2-3(6)8-1-9-4(2)7;1-5(2,3)4/h1H,5H2,(H4,6,7,8,9);(H2,1,2,3,4)/p-2 |
InChI-Schlüssel |
RKJICTKHLYLPLY-UHFFFAOYSA-L |
Kanonische SMILES |
C1=NC(=C(C(=N1)N)N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(2-amino-4-methyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine](/img/structure/B11821050.png)





![3-amino-5-ethyl-6-methyl-1H,4H,5H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B11821081.png)
![bis[(1R)-1-phenyl-1-[[(1R)-1-[4-(trifluoromethyl)phenyl]ethyl]amino]ethyl] benzene-1,2-dicarboxylate](/img/structure/B11821085.png)





